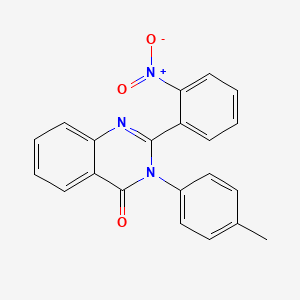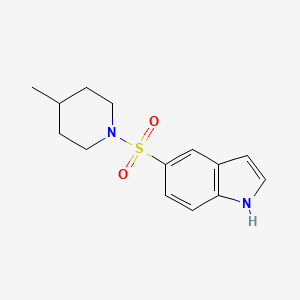
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and leading to various cellular responses . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate
- 2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid
Uniqueness
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol is unique due to its combination of a triazine ring and a naphthol moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C25H17N3O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(5,6-diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol |
InChI |
InChI=1S/C25H17N3O/c29-22-16-20-14-8-7-13-19(20)15-21(22)25-26-23(17-9-3-1-4-10-17)24(27-28-25)18-11-5-2-6-12-18/h1-16,29H |
InChI Key |
CGCDOHRVKATQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC4=CC=CC=C4C=C3O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10868853.png)

![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)

![2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide](/img/structure/B10868882.png)
![5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10868901.png)
![2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide](/img/structure/B10868903.png)
![N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10868907.png)
![N-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(thiophen-2-yl)acetamide](/img/structure/B10868913.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10868915.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10868924.png)
![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868927.png)

